Boditrectinib oxalate
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Overview
Description
Boditrectinib oxalate is a potent tyrosine kinase inhibitor with significant antineoplastic activity. It is primarily used in research related to cancer, inflammation, neurodegenerative diseases, and certain infectious diseases . This compound specifically targets and binds to tropomyosin receptor kinases (TRK), including TRK mutations and fusion proteins, thereby inhibiting neurotrophin-TRK interaction and activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boditrectinib oxalate involves the preparation of fused ring heteroaryl compounds. The specific synthetic routes and reaction conditions are detailed in patents and scientific literature . Typically, the synthesis involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production methods are designed to be scalable and cost-effective while maintaining high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Boditrectinib oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Scientific Research Applications
Boditrectinib oxalate is extensively used in scientific research due to its potent tyrosine kinase inhibitory properties. Its applications include:
Cancer Research: It is used to study the inhibition of TRK signaling pathways, which are crucial in tumor growth and survival.
Inflammation Research: It helps in understanding the role of TRK in inflammatory processes.
Neurodegenerative Diseases: It is used to investigate the potential therapeutic effects on diseases like Alzheimer’s and Parkinson’s.
Infectious Diseases: It aids in exploring the inhibition of TRK in certain infectious diseases.
Mechanism of Action
Boditrectinib oxalate exerts its effects by specifically targeting and binding to TRK, TRK mutations, and fusion proteins containing sequences from neurotrophic tyrosine receptor kinase types 1, 2, and 3. This binding inhibits neurotrophin-TRK interaction and TRK activation, preventing the activation of downstream signaling pathways. Consequently, this results in the induction of cellular apoptosis and inhibition of cell growth in tumors that overexpress TRK and/or express NTRK fusion proteins .
Comparison with Similar Compounds
Larotrectinib: Another TRK inhibitor used in cancer research.
Entrectinib: A multi-kinase inhibitor that targets TRK, ROS1, and ALK.
Comparison: Boditrectinib oxalate is unique in its high specificity and potency as a TRK inhibitor. Compared to larotrectinib and entrectinib, this compound has shown promising results in preclinical studies, particularly in terms of its efficacy and safety profile .
Properties
Molecular Formula |
C25H26F2N6O5 |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
(E)-3-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-piperazin-1-ylprop-2-en-1-one;oxalic acid |
InChI |
InChI=1S/C23H24F2N6O.C2H2O4/c24-17-4-5-19(25)18(14-17)20-2-1-10-30(20)21-7-11-31-23(28-21)16(15-27-31)3-6-22(32)29-12-8-26-9-13-29;3-1(4)2(5)6/h3-7,11,14-15,20,26H,1-2,8-10,12-13H2;(H,3,4)(H,5,6)/b6-3+;/t20-;/m1./s1 |
InChI Key |
ACBCPPGDLMIBIP-AGGFEVDESA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)/C=C/C(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C=CC(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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